molecular formula C21H16N2OS B6318848 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine CAS No. 1200716-05-7

2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine

Cat. No.: B6318848
CAS No.: 1200716-05-7
M. Wt: 344.4 g/mol
InChI Key: YCUIFZOJUGVLHD-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with phenyl, methoxyphenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, a common synthetic route might involve the following steps:

    Preparation of Precursors: Synthesis of 2-thienyl and 4-methoxyphenyl derivatives.

    Cyclization Reaction: The precursors undergo cyclization in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, inhibiting or activating their functions.

    Material Science: In electronic applications, it may function as a charge carrier or light-emitting material, depending on its electronic structure and interactions with other components.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(4-methoxyphenyl)-6-(2-furyl)pyrimidine: Similar structure but with a furan ring instead of a thienyl ring.

    2-Phenyl-4-(4-methoxyphenyl)-6-(2-pyridyl)pyrimidine: Similar structure but with a pyridyl ring instead of a thienyl ring.

Uniqueness

2-Phenyl-4-(4-methoxyphenyl)-6-(2-thienyl)pyrimidine is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-6-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-24-17-11-9-15(10-12-17)18-14-19(20-8-5-13-25-20)23-21(22-18)16-6-3-2-4-7-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUIFZOJUGVLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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